

CYC116 Effects on Cardiomyocyte Maturation Markers

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Cyc-116

CAS No.: 693228-63-6

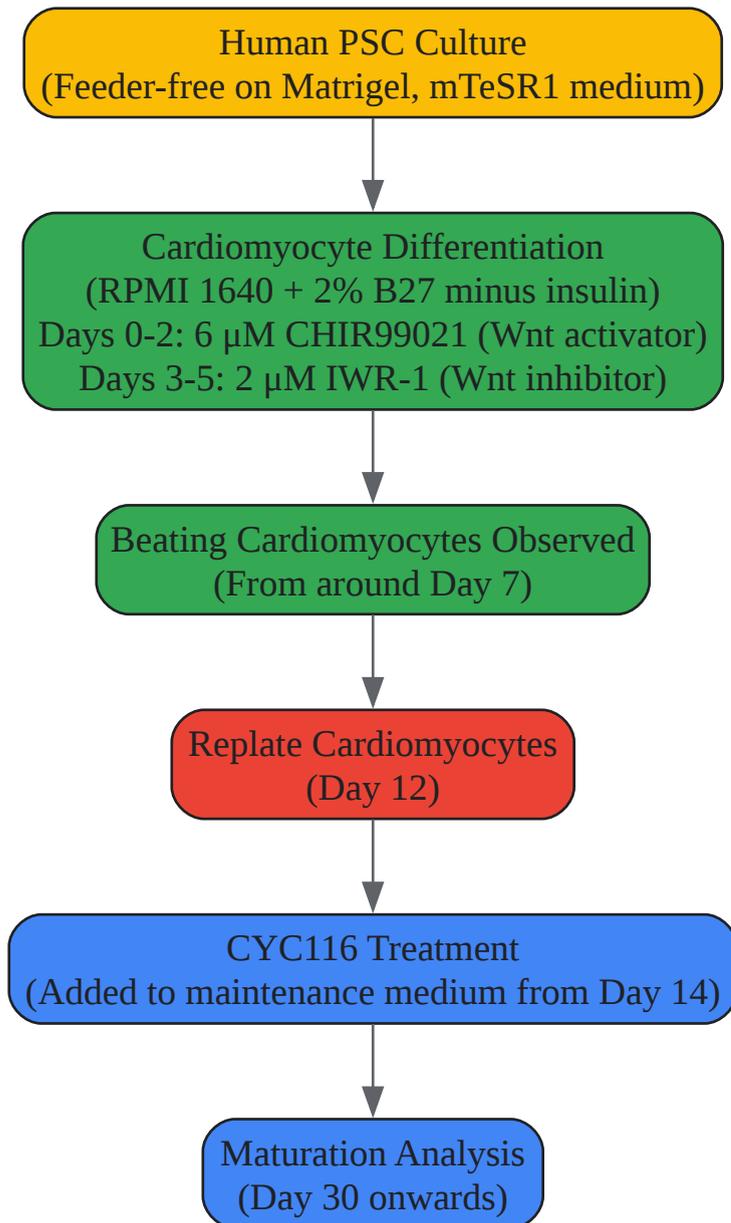
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Maturation Category	Specific Marker / Feature	Effect of CYC116	Experimental Evidence
Structural Maturation	Sarcomere organization	Improved organization	Immunofluorescence showing better-organized α -actinin striations [1]
	Sarcomere length	Significantly increased	ImageJ analysis of sarcomeres in stained cells [1]
	Cell size / area	Increased cell area	ImageJ analysis of cell morphology [1]
Gene Expression	Cardiac function-related genes	Increased expression	qRT-PCR data [1]
Metabolic Maturation	Mitochondrial number / content	Increased number	Transmission Electron Microscopy (TEM) and mtDNA analysis [1]
Functional Maturation	Physiological function	Enhanced	Assessment of cell physiological function [1]

Experimental Protocol for Validating CYC116

The core methodology for validating CYC116's effect on hPSC-CM maturation is outlined below. This protocol is adapted from the primary research study [1].



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Key Protocol Details:

- **Cell Lines:** The study used human embryonic stem cell lines (H1 and H9) and a human induced pluripotent stem cell (iPSC) line (UC013) to demonstrate broad applicability [1].
- **Treatment Specifics:** After replating on Day 12, CYC116 was added to the culture medium (RPMI 1640 with 2% B27) for a sustained period. The specific concentration used for maturation was not

explicitly stated in the results summary but is a critical parameter for protocol replication [1].

- **Analysis Timeline:** Maturation markers were typically assessed from Day 30 of the differentiation protocol onwards [1].

Mechanism of Action and Broader Context

CYC116 functions as a potent inhibitor of Aurora A and Aurora B kinases, which are essential regulators of cell division [1] [2]. During development, cardiomyocyte maturation is closely linked to cell cycle exit. By inhibiting Aurora kinases, CYC116 blocks cell cycle progression, thereby pushing the cardiomyocytes toward a more mature, post-mitotic state [1] [3]. This mechanism is supported by the finding that other Aurora kinase inhibitors (both Aurora A-specific and Aurora B-specific) also promote hPSC-CM maturation [1].

This positions CYC116 as a representative of a **cell cycle-targeted maturation strategy**, which is distinct from other common approaches such as metabolic manipulation (e.g., using fatty acids), hormonal treatment (e.g., T3), or 3D tissue engineering [3] [4].

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References

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To cite this document: Smolecule. [CYC116 Effects on Cardiomyocyte Maturation Markers].

Smolecule, [2026]. [Online PDF]. Available at:

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